
4-methyl-N-(1-methylpyrazol-3-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-N-(1-methylpyrazol-3-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzamide core with a methylated pyrazole group and a boronic acid derivative, making it a versatile molecule for further chemical modifications and reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(1-methylpyrazol-3-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The initial step may involve the acylation of 4-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with 1-methylpyrazol-3-amine to yield the benzamide derivative.
The boronic acid derivative can be introduced using a boronic acid pinacol ester, which undergoes a Suzuki-Miyaura cross-coupling reaction with the benzamide intermediate. This reaction requires a palladium catalyst, typically palladium(II) acetate, and a base such as potassium carbonate, under an inert atmosphere and elevated temperatures.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility. Purification steps, such as recrystallization or column chromatography, would be necessary to obtain the final product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-methyl-N-(1-methylpyrazol-3-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: : The benzamide group can be oxidized to form the corresponding carboxylic acid.
Reduction: : The benzamide group can be reduced to form the corresponding amine.
Substitution: : The boronic acid derivative can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate, chromic acid, and Dess-Martin periodinane.
Reduction: : Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst.
Substitution: : Common nucleophiles include amines, alcohols, and thiols. The reaction conditions typically involve the use of a base and a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products Formed
Oxidation: : 4-methyl-N-(1-methylpyrazol-3-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid.
Reduction: : 4-methyl-N-(1-methylpyrazol-3-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzylamine.
Substitution: : Various substituted benzamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its boronic acid derivative is particularly useful in cross-coupling reactions, which are essential for constructing carbon-carbon bonds in organic synthesis.
Biology
In biological research, this compound can be used as a probe to study enzyme activities and binding interactions. Its structural features make it suitable for labeling and tracking biological molecules.
Medicine
In medicinal chemistry, this compound has potential applications in drug discovery and development. Its ability to undergo various chemical reactions allows for the creation of diverse analogs, which can be screened for biological activity.
Industry
In the chemical industry, this compound can be used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and other specialty chemicals.
Wirkmechanismus
The mechanism by which 4-methyl-N-(1-methylpyrazol-3-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact molecular pathways involved would depend on the specific biological system and the nature of the interaction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methyl-N-(1-methylpyrazol-3-yl)benzamide: : Similar structure but lacks the boronic acid derivative.
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide: : Similar structure but lacks the methylated pyrazole group.
N-(1-methylpyrazol-3-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide: : Similar structure but lacks the methyl group on the benzamide core.
Uniqueness
The uniqueness of 4-methyl-N-(1-methylpyrazol-3-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide lies in its combination of the benzamide core, methylated pyrazole group, and boronic acid derivative. This combination provides a versatile platform for chemical modifications and biological applications, making it distinct from other similar compounds.
Eigenschaften
Molekularformel |
C18H24BN3O3 |
|---|---|
Molekulargewicht |
341.2 g/mol |
IUPAC-Name |
4-methyl-N-(1-methylpyrazol-3-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |
InChI |
InChI=1S/C18H24BN3O3/c1-12-7-8-13(16(23)20-15-9-10-22(6)21-15)11-14(12)19-24-17(2,3)18(4,5)25-19/h7-11H,1-6H3,(H,20,21,23) |
InChI-Schlüssel |
QBUKGOBVLHEOBJ-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(=O)NC3=NN(C=C3)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



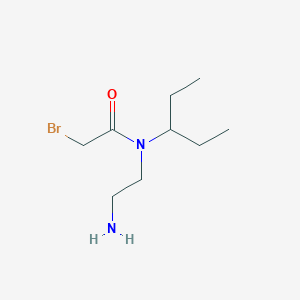
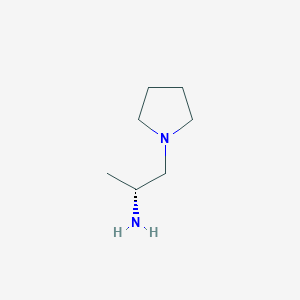
![[13-Acetyloxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] 2-(methylamino)benzoate](/img/structure/B15358793.png)
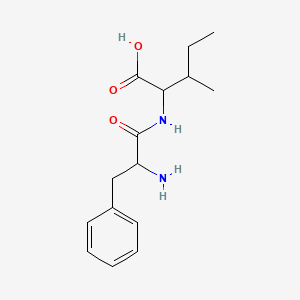
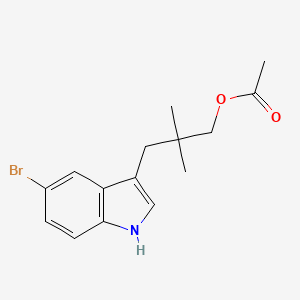

![tert-butyl N-[[1-(6-carbamoylthieno[3,2-d]pyrimidin-4-yl)piperidin-4-yl]methyl]carbamate](/img/structure/B15358826.png)

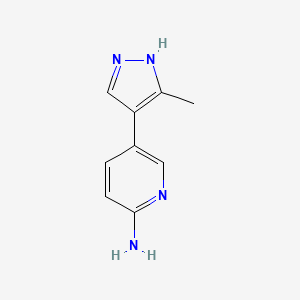
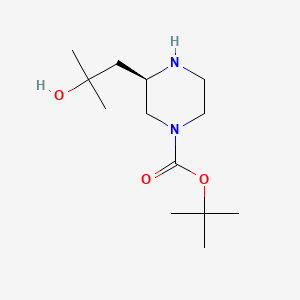


![Propan-2-yl 3-[2-(4-bromophenyl)oxiran-2-yl]propanoate](/img/structure/B15358872.png)
